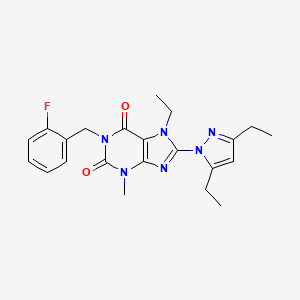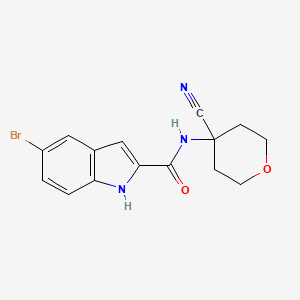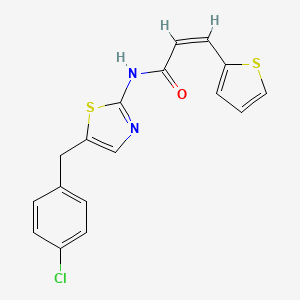
(Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide
カタログ番号 B2834131
CAS番号:
1321826-68-9
分子量: 360.87
InChIキー: QJHGCTFYKYQGEN-FPLPWBNLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide, also known as CTAA, is a novel compound that has gained significant attention in the field of medicinal chemistry. It has shown promising results in various scientific research applications, particularly in the treatment of cancer and other diseases.
科学的研究の応用
Herbicidal Activity
- A study on 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, related to the chemical , shows that these compounds exhibit significant herbicidal activities, highlighting their potential as novel herbicides with activities comparable to existing analogs (Wang et al., 2004).
Dye-Sensitized Solar Cells
- In the context of solar cells, 2-(thiophen-2-yl)thiazole, a structural component of the chemical, was used as a π-bridge in novel coumarin sensitizers, showing enhanced light-harvesting capabilities and improved photovoltaic performance (Han et al., 2015).
Nonlinear Optical Limiting
- Thiophene dyes, including structures similar to the chemical, have been synthesized and demonstrated for their potential in nonlinear absorption and optical limiting, applicable in optoelectronic devices to protect human eyes and sensors (Anandan et al., 2018).
Synthesis of New Heterocycles
- Research on the synthesis of new thiazoline and thiophene derivatives linked to indole moieties, related to the compound, has been conducted, showing potential as potent antifungal agents (Gomha & Abdel‐Aziz, 2012).
Crystal Structure Analysis
- The crystal structure and computational studies of thiazolidin-4-one derivatives, structurally related to the compound, have been analyzed, providing insights into molecular interactions and stability (Khelloul et al., 2016).
特性
IUPAC Name |
(Z)-N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS2/c18-13-5-3-12(4-6-13)10-15-11-19-17(23-15)20-16(21)8-7-14-2-1-9-22-14/h1-9,11H,10H2,(H,19,20,21)/b8-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHGCTFYKYQGEN-FPLPWBNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C\C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![2-(6,7-dihydro-5H-cyclopenta[f]benzofuran-3-yl)acetic acid (4-ketopyrimido[2,1-b][1,3]benzothiazol-2-yl)methyl ester](/img/structure/B2834048.png)
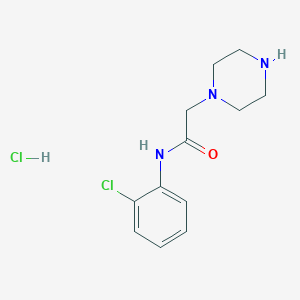
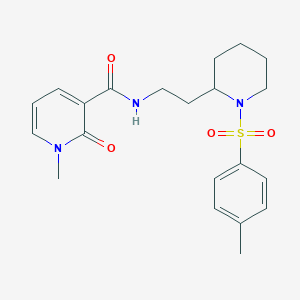
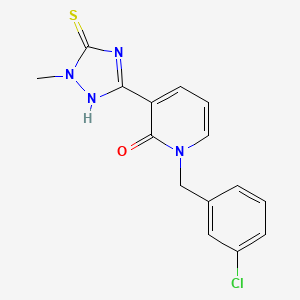
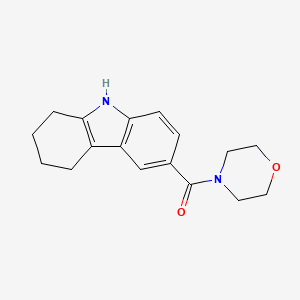



![2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-amine](/img/structure/B2834063.png)
![3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2834064.png)


